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Dnsah-13C6

Cat. No.: B14864308
M. Wt: 248.10 g/mol
InChI Key: HWTXGJCHJRRKNS-IDEBNGHGSA-N
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Description

Contextualization of Stable Isotope Labeled Compounds in Modern Scientific Inquiry

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. Common isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov This isotopic substitution creates a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference, while not altering the compound's biological or chemical properties, provides a unique signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The applications of SIL compounds in research are vast and varied. They are crucial in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a drug within an organism. nih.gov In proteomics and metabolomics, they enable the precise quantification of proteins and metabolites, offering insights into complex biochemical mechanisms. nih.gov Environmental scientists use SIL compounds to track pollutants through ecosystems, aiding in the development of remediation strategies. nih.gov Furthermore, these compounds are vital for elucidating reaction mechanisms and kinetics in chemical research. nih.gov The ability to distinguish between the labeled and unlabeled forms of a compound with high specificity makes SILs a cornerstone of modern quantitative analysis. nih.govvliz.be

A primary application of SIL compounds is their use as internal standards in quantitative mass spectrometry. byopera.com An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and matrix effects in the mass spectrometer. byopera.com Because SILs are chemically identical to the analyte, they are considered the gold standard for internal standards, correcting for variability during sample preparation and analysis, thereby significantly improving the accuracy and precision of quantitative results. byopera.comresearchgate.net

Genesis and Research Utility of DNSAH-13C6 as a Specialized Chemical Entity

The development of this compound is rooted in the analytical challenges associated with monitoring banned veterinary drugs, specifically nitrofurans. Nitrofurans are broad-spectrum antibiotics that were once widely used in food-producing animals. scielo.br However, due to concerns about their carcinogenic and mutagenic effects, their use has been prohibited in many countries. nih.govscielo.br

Enforcing this ban requires highly sensitive and accurate analytical methods to detect nitrofuran residues in animal-derived food products. The challenge lies in the fact that parent nitrofuran drugs are metabolized very rapidly within the animal, forming protein-bound metabolites that persist in tissues. nih.govuq.edu.au Therefore, analytical methods must target these tissue-bound metabolites, such as 3,5-dinitrosalicylic acid hydrazide (DNSAH), which is a metabolite of the nitrofuran drug nifursol (B1678867). nih.govnih.gov

The analysis of these metabolites presents several difficulties. Firstly, the metabolites exist at very low concentrations and must be chemically released from their protein-bound state through acid hydrolysis. scielo.br Secondly, the released metabolites often have low molecular weights, which can lead to poor sensitivity and specificity in mass spectrometry. nih.govuq.edu.au To overcome this, a derivatization step, often using 2-nitrobenzaldehyde (B1664092), is employed to increase the molecular weight of the metabolites before analysis. nih.gov

Even with these steps, the complexity of food matrices (like meat and seafood) can cause significant "matrix effects," where other components in the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.net This is precisely the problem that this compound was created to solve.

This compound is the stable isotope-labeled analogue of the nifursol metabolite, DNSAH, containing six carbon-13 atoms in its structure. nih.gov Its genesis was driven by the need for a perfect internal standard for the quantitative analysis of DNSAH by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By adding a known amount of this compound to a sample at the beginning of the analytical process, it undergoes the exact same extraction, hydrolysis, derivatization, and ionization processes as the native DNSAH present in the sample. byopera.com Any loss of analyte during sample preparation or any signal suppression or enhancement due to matrix effects will be mirrored by the labeled internal standard. researchgate.net The ratio of the signal from the native DNSAH to the signal from this compound allows for highly accurate and precise quantification, unaffected by the aforementioned analytical challenges. nih.govresearchgate.net

The research utility of this compound is therefore highly specialized and critical for regulatory and food safety monitoring. It serves as an indispensable analytical standard for the confirmatory analysis of the illegal use of the nitrofuran drug nifursol in food production. nih.govnih.gov

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₇H₆N₄O₆ nih.gov
Isotopic Label ¹³C₆ nih.gov
Molecular Weight ~248.10 g/mol nih.gov
IUPAC Name 2-hydroxy-3,5-dinitro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carbohydrazide nih.gov
Primary Application Internal Standard in Mass Spectrometry nih.gov

Table 2: Research Applications of this compound

Research Area Specific Use Analytical Technique Key Benefit
Food Safety & Regulatory Monitoring Quantitative analysis of the nifursol metabolite (DNSAH) in animal tissues. LC-MS/MS Corrects for matrix effects and variability, ensuring accurate quantification of banned substance residues. nih.govresearchgate.net
Veterinary Drug Metabolism Studying the persistence and depletion of nifursol residues in food-producing animals. LC-MS/MS Enables precise measurement of metabolite concentrations over time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O6 B14864308 Dnsah-13C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O6

Molecular Weight

248.10 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbohydrazide

InChI

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

HWTXGJCHJRRKNS-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies of Dnsah 13c6

Principles of Carbon-13 (13C) Isotopic Labeling for Tracer Applications

Isotopic labeling is a technique that utilizes isotopes of elements to trace the path of atoms through chemical reactions, metabolic pathways, or biological systems. wikipedia.orgfiveable.me Stable isotope labeling employs non-radioactive isotopes, such as 13C, 15N, 2H, and 18O, which possess different numbers of neutrons compared to their more abundant counterparts but exhibit similar chemical properties. wikipedia.orgcreative-proteomics.comfiveable.mecreative-proteomics.com This similarity in chemical behavior allows labeled molecules to behave analogously to their unlabeled counterparts within a system, while their altered mass or nuclear properties enable their detection and quantification using specialized analytical techniques. wikipedia.orgfiveable.me

Carbon-13 is a particularly useful stable isotope for labeling in organic and biological chemistry due to carbon's central role in most organic molecules and its relatively low natural abundance (approximately 1.1%). fiveable.melibretexts.org The presence of 13C atoms in a molecule can be detected and differentiated from the more common 12C isotope using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgfiveable.mecreative-proteomics.com

In tracer applications, 13C-labeled compounds are introduced into a system, and their fate is monitored. alfa-chemistry.comcreative-proteomics.comfiveable.me This allows researchers to track the incorporation of the labeled carbon atoms into downstream metabolites or reaction products, providing insights into metabolic fluxes, reaction mechanisms, and the contribution of specific precursors to the synthesis of target molecules. alfa-chemistry.comcreative-proteomics.comfiveable.menih.gov The non-radioactive nature of 13C makes it suitable for studies where radioactive isotopes might be undesirable or impractical. alfa-chemistry.comcreative-proteomics.com

Methodological Approaches for the Preparation of DNSAH-13C6

The synthesis of 13C-labeled compounds, including complex molecules like this compound, can be achieved through various methodological approaches, primarily chemical synthesis and, in some cases, biosynthetic methods. alfa-chemistry.comshanghaisi.com Chemical synthesis routes typically involve the use of commercially available starting materials that are already enriched with 13C at specific positions. alfa-chemistry.comshanghaisi.com These labeled precursors are then carried through a series of organic reactions to construct the target molecule with the isotopic label incorporated at the desired location(s). alfa-chemistry.comshanghaisi.comimist.ma

For a compound like this compound, which is labeled on the phenyl ring nih.gov, the synthesis would likely involve the preparation or acquisition of a 13C6-labeled aromatic precursor, such as [UL-13C6]benzene or a derivative thereof. This labeled precursor would then be subjected to a sequence of reactions to introduce the nitro groups, the hydroxyl group, and the hydrazide moiety at the appropriate positions on the ring. While specific detailed synthetic schemes for this compound were not found in the search results, the general principles of multi-step organic synthesis starting from labeled building blocks are applicable. alfa-chemistry.comshanghaisi.comimist.ma

The preparation of this compound as a reference standard is mentioned in some contexts, indicating its availability through specialized chemical synthesis suppliers. euchinasafe.euauftragssynthese.com This suggests that established synthetic routes exist for its production, likely involving the controlled incorporation of 13C isotopes during the formation or functionalization of the aromatic core structure.

Assessment of Isotope Enrichment and Positional Isomer Distribution in Labeled Compounds

Following the synthesis of a 13C-labeled compound like this compound, it is crucial to assess the extent of isotopic enrichment and, if applicable, the distribution of the label at specific positions within the molecule. This characterization ensures the quality and suitability of the labeled compound for its intended tracer application. The primary analytical techniques employed for these assessments are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orglibretexts.orgresearchgate.netacs.orgresearchgate.netmdpi.comnih.govnih.govnih.gov

A typical MS analysis for enrichment involves comparing the observed isotopic peak pattern of the labeled compound to the theoretical pattern expected based on natural isotopic abundances and the intended labeling scheme. The relative intensities of the peaks corresponding to different numbers of incorporated 13C atoms (e.g., M, M+1, M+2, ..., M+6 for this compound) are used to calculate the percentage of molecules containing the label.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on the total number of heavy isotopes, NMR spectroscopy, particularly 13C NMR, is invaluable for determining the positional distribution of the isotopic label within the molecule. wikipedia.orglibretexts.orgresearchgate.netnih.govnih.gov The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment and bonding. libretexts.org In a 13C NMR spectrum of a uniformly or site-specifically labeled compound, the signals corresponding to the labeled carbons will be significantly more intense than those at natural abundance. libretexts.org

Furthermore, the coupling patterns between adjacent 13C nuclei (13C-13C coupling) observed in coupled 13C NMR spectra or multi-dimensional NMR experiments can provide definitive evidence for the position of the label and the connectivity of labeled carbon atoms. researchgate.netnih.gov This is particularly important for verifying the success of site-specific labeling strategies and for understanding metabolic pathways where carbon skeletons are rearranged. nih.govresearchgate.net For this compound, 13C NMR would confirm that the 13C enrichment is indeed located on the six carbons of the phenyl ring and could reveal the distribution if the labeling was not perfectly uniform across all ring positions, although the "13C6" designation typically implies uniform labeling of those six carbons. nih.gov

Data Tables:

Mass Spectrometry Data: Tables showing the relative abundances of mass isotopomers (e.g., M+0, M+1, ..., M+n) for the molecular ion or specific fragments, used to calculate isotopic enrichment.

Mass IsotopomerTheoretical Abundance (Natural Abundance)Observed Abundance (Labeled Sample)Calculated Enrichment
M+0[Value]%[Value]%-
M+1[Value]%[Value]%-
............
M+6[Value]%[Value]%[Value]%

NMR Spectroscopy Data: Tables listing the 13C chemical shifts and, if applicable, coupling constants for each distinguishable carbon position in the molecule, along with the relative intensities of signals indicating the degree of labeling at each position.

Carbon Position13C Chemical Shift (ppm)Relative Intensity (Labeled Sample)Notes (e.g., Coupling)
C-1 (ring)[Value][Value][Coupling information]
C-2 (ring)[Value][Value][Coupling information]
............
Carbonyl C[Value][Value]-

These tables would be populated with experimental values obtained from the analysis of a synthesized batch of this compound, demonstrating the successful incorporation and location of the 13C label.

Detailed Research Findings:

Research findings related to this compound specifically in the provided search results primarily identify it as a 13C6-labeled version of DNSAH used as a reference standard or internal standard in analytical methods, particularly those employing mass spectrometry for the detection and quantification of nitrofuran metabolites like DNSAH in various matrices. euchinasafe.euauftragssynthese.com The use of stable isotope-labeled internal standards like this compound is a common practice in quantitative analysis by MS to improve accuracy and reliability by compensating for matrix effects and variations in sample preparation and instrument response. acs.orgmdpi.com While the searches confirm its existence and use in analytical contexts, detailed research findings on its synthesis or specific applications as a metabolic tracer were not extensively provided.

Advanced Analytical Techniques Utilizing Dnsah 13c6

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS and LC-MS/MS are widely used techniques for the identification and quantification of trace residues in various matrices due to their sensitivity and selectivity. epdf.pubvliz.beresearchgate.net DNSAH-13C6 plays a significant role in these applications concerning DNSAH analysis.

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS, internal standards are essential for compensating for variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. biopharmaservices.comscispace.comresearchgate.net Stable isotopically labeled internal standards, such as this compound, are considered the most appropriate choice because they closely mimic the physicochemical properties of the analyte. biopharmaservices.comscispace.com By adding a known amount of this compound to the sample at an early stage of the analytical workflow, any losses or variations affecting the native DNSAH are similarly reflected in the labeled internal standard. biopharmaservices.comresearchgate.net Quantification is then performed by measuring the ratio of the analyte peak area to the internal standard peak area, which helps to normalize the results and improve accuracy and precision. researchgate.netuni-muenchen.de

High-Resolution Mass Spectrometry for Isotope Pattern and Mass Isotopomer Distribution (MID) Measurement

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that allow for the determination of elemental composition and the study of isotope patterns. epdf.pubuni-muenchen.de For compounds like this compound, which are enriched with stable isotopes (specifically carbon-13), HRMS can be used to confirm the incorporation of the labels and to analyze the mass isotopomer distribution (MID). epdf.pubnih.govnih.gov MID analysis involves measuring the relative abundance of ions with different numbers of stable isotopes. nih.govnih.gov This information can be valuable for tracing metabolic pathways or confirming the integrity of the labeled standard. nih.govnih.gov While standard resolution MS can distinguish between the native analyte and its labeled internal standard, HRMS offers greater confidence in identification and can provide more detailed information about the isotopic composition. epdf.pubuni-muenchen.de

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for trace analysis of residues like DNSAH in complex matrices are critical to ensure the reliability and accuracy of the results. ashdin.comalsglobal.se this compound is an integral component in the validation process, particularly for methods based on LC-MS/MS. nih.govd-nb.inforesearchgate.net Method validation typically assesses parameters such as specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and matrix effects. researchgate.netashdin.comalsglobal.se The use of this compound as an internal standard helps to evaluate and compensate for matrix effects, which can significantly influence ionization efficiency in MS. biopharmaservices.comresearchgate.net Validation studies involving this compound demonstrate the method's ability to accurately quantify DNSAH at low concentrations in relevant sample types. nih.govresearchgate.net For instance, a validated LC-MS/MS method utilizing this compound as an internal standard reported decision limits (CCα) as low as 0.013 µg/kg for certain nitrofuran metabolites, showcasing the sensitivity achieved with the method. nih.govresearchgate.net

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is crucial for the successful analysis of DNSAH, especially when dealing with protein-bound residues in biological tissues. researchgate.netepdf.pubresearchgate.net This often involves hydrolysis to release the bound analyte and derivatization to enhance its detectability by LC-MS/MS. researchgate.netepdf.pubresearchgate.net

Hydrolysis and Derivatization for Bound Residue Liberation

Nitrofurans, including the parent compound of DNSAH (nifursol), are known to form stable protein-bound metabolites in animal tissues. researchgate.netepdf.pubresearchgate.net To analyze these residues, a hydrolysis step is necessary to release the bound DNSAH from the protein matrix. researchgate.netepdf.pubresearchgate.net Acid hydrolysis is a common approach for this purpose. epdf.pubresearchgate.net Following hydrolysis, derivatization is often employed to convert the released DNSAH into a more stable and easily detectable form for LC-MS/MS analysis. researchgate.netepdf.pubresearchgate.net A common derivatization agent used for nitrofuran metabolites, including DNSAH, is 2-nitrobenzaldehyde (B1664092), which forms a nitrophenyl derivative. researchgate.netepdf.pubresearchgate.net This derivatization step can also improve the chromatographic behavior and ionization efficiency of the analyte. researchgate.net this compound is subjected to the same hydrolysis and derivatization procedures as the native DNSAH to ensure that it accurately reflects the behavior of the analyte throughout these critical sample preparation steps. researchgate.net

Extraction and Clean-up Procedures: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Following hydrolysis and derivatization, extraction and clean-up procedures are necessary to isolate the derivatized DNSAH and this compound from the complex sample matrix and remove interfering substances. researchgate.netepdf.pubresearchgate.net Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely used techniques for this purpose in bioanalysis. biopharminternational.comrocker.com.twthermofisher.com

LLE involves partitioning the analytes between two immiscible liquid phases based on their differential solubilities. biopharminternational.com It can be effective for extracting analytes into a cleaner organic phase, leaving polar matrix components behind. biopharminternational.com

SPE utilizes a solid sorbent material to selectively retain the analytes while allowing interfering compounds to pass through, or vice versa. rocker.com.twthermofisher.com Different types of SPE sorbents are available, offering various retention mechanisms (e.g., reversed-phase, ion exchange) to achieve selective extraction and clean-up. biopharminternational.comrocker.com.twthermofisher.com SPE is often preferred for its ability to provide cleaner extracts and concentrate the analytes. rocker.com.twthermofisher.com Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which combine extraction and dispersive SPE clean-up, have also been applied in the analysis of nitrofuran metabolites. researchgate.netresearchgate.net Both SPE and LLE, often used in combination or as alternatives, contribute to reducing matrix effects and improving the sensitivity and reliability of the subsequent LC-MS/MS analysis of DNSAH and its labeled internal standard. epdf.pubresearchgate.netbiopharminternational.comrocker.com.twthermofisher.comresearchgate.net

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Isotope Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures news-medical.netsysrevpharm.orgwisdomlib.org. In the context of stable isotope-labeled compounds like this compound, GC-MS is particularly useful for detecting and quantifying the isotopically enriched species creative-proteomics.comshimadzu.comnih.govnih.gov.

The principle behind using GC-MS for isotope detection relies on the mass difference between the labeled compound (this compound) and its unlabeled analogue (DNSAH). When a sample containing both this compound and unlabeled DNSAH is introduced into the GC-MS system, the gas chromatograph separates the compounds based on their physical and chemical properties, delivering them to the mass spectrometer news-medical.netwisdomlib.org.

In the mass spectrometer, the molecules are ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z) news-medical.netwisdomlib.org. For this compound, the presence of six 13C atoms, each having an atomic mass of approximately 13.00335 Da compared to 12.00000 Da for 12C, results in a predictable shift in the mass spectrum compared to unlabeled DNSAH. The molecular weight of this compound (approximately 248.10 g/mol ) is higher than that of unlabeled DNSAH (approximately 242.15 g/mol ) due to the six 13C atoms nih.govlgcstandards.com.

When analyzing this compound by GC-MS, the mass spectrum will show characteristic ions with m/z values shifted upwards by six mass units compared to the corresponding ions of unlabeled DNSAH, assuming the fragmentation occurs without the loss of the labeled carbon atoms. By monitoring specific ions (fragment ions or the molecular ion) for both the labeled and unlabeled species, the presence and relative abundance of this compound can be determined shimadzu.comnih.gov. This allows for accurate quantification of the unlabeled compound when this compound is used as an internal standard, as the ratio of the signals from the unlabeled and labeled compounds can be used to calculate the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument performance. The use of highly substituted tracers like this compound can be advantageous for measuring low enrichments by increasing the mass difference from natural abundance isotopomers nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, and environment of molecules mdpi.comaocs.orgox.ac.uk. For isotopically labeled compounds like this compound, NMR is invaluable for confirming the structure and, crucially, verifying the position and extent of the isotopic enrichment nih.gov.

While 1H NMR spectroscopy provides information about the hydrogen atoms in the molecule, 13C NMR spectroscopy is particularly powerful for directly observing the carbon atoms and confirming the incorporation of the 13C label aocs.orgnih.gov. In a standard 13C NMR spectrum of unlabeled DNSAH, signals would be observed for each unique carbon environment. In the case of this compound, the signals corresponding to the six carbon atoms in the phenyl ring will be significantly enhanced in the 13C NMR spectrum due to the high enrichment of the 13C isotope at these positions nih.gov.

Furthermore, NMR can provide quantitative positional information on the 13C labeling status of carbon atoms nih.gov. This is particularly useful for confirming that the labeling has occurred specifically on the intended six carbon atoms of the phenyl ring as indicated by the "13C6" designation. Techniques such as quantitative NMR (qNMR) can also be applied to determine the concentration or purity of the labeled compound ox.ac.uk.

Dnsah 13c6 in Metabolic Research and Pathway Elucidation

Principles and Methodologies of ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a widely used technique to elucidate intracellular fluxes in various organisms, including bacteria, yeast, plants, and mammalian cells. osti.gov It provides a quantitative map of reaction fluxes by utilizing isotopically labeled substrates to trace carbon flow through cellular metabolism. nsf.gov The core principle involves quantifying metabolic fluxes through experimental measurements, mathematical modeling, and optimization algorithms. creative-proteomics.com

The typical workflow of ¹³C-MFA involves several key steps: metabolic model generation, experimental design, carbon labeling experiments, and model-based estimation of flux parameters. sci-hub.se

Experimental Design for ¹³C-MFA Studies Employing Labeled Carbon Sources

Experimental design is a critical component of ¹³C-MFA, aiming to identify appropriate labels that facilitate high flux calculation precision for the target metabolic network. sci-hub.sesci-hub.seresearchgate.net The process begins with a carbon labeling experiment where specific ¹³C-labeled substances are chosen as carbon sources for cell culture, depending on the cell type and experimental objectives. frontiersin.orgsci-hub.senih.govmdpi.com

The choice of the ¹³C-labeled substrate is a key factor. mdpi.com For accurate flux distribution elucidation, a mixture of labeled and unlabeled glucose, such as 80% [1-¹³C] glucose and 20% [U-¹³C] glucose, has often been used to ensure sufficient ¹³C abundance in various metabolites. mdpi.com However, pure and singly labeled carbon substrates can be more suitable for discovering novel pathways as they simplify the tracing of labeled carbons in intermediates. mdpi.com Parallel labeling experiments, using multiple isotopic tracers, have also been developed to improve the accuracy of flux estimation and allow for more rigorous validation of pathway models. frontiersin.orgsci-hub.senih.gov

In carbon labeling experiments, the isotopic label is gradually distributed to various metabolites within the metabolic pathway. frontiersin.orgnih.gov The amount and location of ¹³C incorporation into metabolites are closely related to metabolic flux, meaning different flux distributions result in different isotope labeling levels. nih.gov

Isotope Labeling Models (ILM) and Computational Frameworks for Flux Estimation

After the carbon labeling experiment, the labeling status of metabolites is determined, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comsci-hub.senih.govnih.gov This experimental data is then used in conjunction with computational frameworks and isotope labeling models (ILMs) to estimate metabolic fluxes. frontiersin.orgsci-hub.senih.gov

ILMs characterize the labeling system from different perspectives. nih.gov If ¹³C is incorporated into a molecule, the compound is distinguished based on the number and position of the ¹³C atoms. nih.gov Isotopomers are isomers differing only in the number and position of ¹³C. nih.gov

Computational frameworks are essential for simulating atom transitions across metabolic models and pairing metabolic fluxes to corresponding isotope labeling patterns. nih.gov Software packages are used for simulation, flux estimation, statistical analysis, and experimental design of ¹³C-labeling experiments. 13cflux.net These tools provide implementations of algorithms like Cumomer and EMU (Elementary Metabolite Unit) simulation, which are highly efficient for simulating isotope labeling experiments. nih.gov13cflux.net The EMU approach, for instance, can quickly and accurately pair metabolic fluxes to corresponding isotope labeling patterns. nih.gov

The relationship between metabolic flux distribution and the isotopic labeling status of metabolites in vivo can be described by mathematical relationships. nih.gov Based on these relationships, the distribution of metabolic flux can be obtained by accurately measuring the isotope labeling levels of metabolites. nih.gov

Optimization Algorithms and Statistical Methods in ¹³C-MFA

Estimating metabolic fluxes from experimental labeling data is typically framed as a parameter estimation problem, often involving a nonlinear least-squares problem. nih.gov This requires the use of optimization algorithms to find the set of fluxes that best fit the measured labeling patterns. nih.govplos.org

Various optimization algorithms are applied in ¹³C-MFA, including gradient-based local optimization and gradient-free global optimization methods like simulated annealing or genetic algorithms. nih.gov Hybrid techniques combining global and local optimization have also been developed to improve efficiency. nih.gov The optimization process seeks a constrained minimum of independent flux variables to an objective function, such as the sum of squared residuals between model predictions and measured labeling data. nih.govplos.org

Statistical methods are crucial for evaluating the statistical significance of the found solution and assessing model adequacy. sci-hub.se They are used to determine the goodness of fit and calculate confidence intervals for the estimated fluxes. sci-hub.seresearchgate.net13cflux.net Linearized and nonlinear statistical analyses are employed. 13cflux.net Computer simulations of ¹³C-MFA experiments are also useful in determining suitable carbon sources and evaluating the precision of flux estimations. researchgate.net

Applications of DNSAH-13C6 as a Metabolic Tracer

Stable isotope-labeled compounds like this compound are valuable tools in metabolic research. bocsci.com While the search results provide extensive information on ¹³C-MFA in general and mention this compound as a labeled compound and a metabolic marker, specific detailed research findings solely focused on the application of this compound as a tracer for tracking carbon flow or elucidating specific pathways were not prominently featured in the provided snippets. However, the principles of ¹³C-MFA and the nature of this compound as a labeled metabolite marker indicate its potential applications within this framework.

As a ¹³C-labeled metabolic marker, this compound can be utilized in ¹³C-MFA studies where its precursor compounds are metabolized. By introducing the labeled precursor and measuring the ¹³C labeling patterns in this compound and potentially other downstream metabolites, researchers can infer the activity and flux through the metabolic pathways leading to DNSAH formation.

Tracking Carbon Flow and Reductive Metabolism in Biological Networks

In the context of ¹³C-MFA, using a labeled compound like this compound allows researchers to track the flow of the ¹³C label through interconnected metabolic networks. nsf.govresearchgate.net This tracing provides quantitative insights into how carbon atoms from the labeled precursor are incorporated into various metabolites.

While direct examples of this compound being used to specifically track reductive metabolism were not detailed in the search results, ¹³C-MFA is broadly applied to understand various aspects of carbon metabolism, including reductive pathways. frontiersin.orgnsf.govresearchgate.net If the formation of DNSAH involves or is linked to reductive metabolic steps, then using this compound as a tracer would enable the investigation of these specific processes by observing the labeling patterns.

Elucidation of Specific Biochemical Pathways and Their Interconnections

¹³C-MFA, employing labeled tracers, is a primary technique for elucidating specific biochemical pathways and their interconnections. frontiersin.orgnih.govd-nb.info By analyzing the distribution of the ¹³C label from a tracer like this compound within the metabolic network, researchers can confirm the activity of known pathways, identify alternative routes, and understand how different pathways are interconnected. frontiersin.orgosti.govnih.gov

Given that DNSAH is a metabolic marker of compounds like Nifursol (B1678867) bioscience.co.uk, using this compound could be particularly valuable in studies investigating the metabolism of these specific substances. By tracing the fate of the labeled carbon from a labeled precursor through the formation of this compound, researchers can gain detailed insights into the metabolic transformations and pathways involved in the breakdown or conversion of the precursor compound. This can help to elucidate the specific biochemical reactions and their relative contributions to the formation of the metabolic marker.

In Vivo Stable Isotope Tracing Studies (Non-Human Physiological Models)

In vivo stable isotope tracing in non-human physiological models, such as rodents, is a critical approach for understanding complex metabolic processes within an intact organism. This technique allows researchers to administer a labeled tracer compound and follow its metabolic fate in real-time or at specific time points by analyzing tissue samples, biological fluids, or even using non-invasive methods like magnetic resonance spectroscopy (MRS) nih.gov. The use of stable isotopes, which are non-radioactive, makes this approach suitable for studies in living animals.

The power of in vivo tracing lies in its ability to capture the integrated metabolic activity across different organs and tissues, providing a more physiologically relevant picture compared to in vitro studies nih.gov. By introducing a labeled precursor, researchers can assess how the compound is taken up, distributed, and metabolized through various pathways, ultimately contributing to the synthesis of new molecules or energy production.

Dnsah 13c6 in Residue Analysis and Environmental Science

Detection and Quantification of Nitrofuran Metabolites in Food Matrices

Nitrofuran antibiotics, including nifursol (B1678867), were historically used in animal husbandry. However, due to concerns regarding potential risks to human health, their use as feed additives has been prohibited in many regions, including the European Union. Despite the ban, residues or their metabolites can persist in food products. The detection and quantification of these metabolites are therefore essential for ensuring food safety and regulatory compliance. Analytical methods, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are utilized for this purpose. Stable isotope-labeled internal standards like DNSAH-13C6 are integral to these methods, providing accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.

This compound as a Specific Marker for Nifursol Residues in Food of Animal Origin

Nifursol is rapidly metabolized in living organisms to 3,5-dinitrosalicylic acid hydrazide (DNSAH). r-biopharm.comr-biopharm.com Consequently, DNSAH serves as a specific and persistent marker for the administration of nifursol in food-producing animals. r-biopharm.comr-biopharm.com The detection of DNSAH residues in meat, poultry, or seafood indicates prior exposure to nifursol. r-biopharm.comr-biopharm.com this compound, being the 13C6 isotopically enriched analog of DNSAH, behaves identically to the target analyte through the analytical process but is distinguishable by mass spectrometry. nih.goveuchinasafe.euauftragssynthese.comhpc-standards.com This makes this compound an ideal internal standard for the reliable identification and quantification of DNSAH residues in complex food matrices. nih.goveuchinasafe.eu Analytical methods often involve the derivatization of DNSAH with 2-nitrobenzaldehyde (B1664092) to form a measurable derivative, NP-DNSAH, and this compound is similarly derivatized to form labeled NP-DNSAH-13C6, which is then detected by LC-MS/MS. r-biopharm.comnih.gov

Compliance with International Regulatory Standards for Veterinary Drug Residue Analysis

The monitoring of veterinary drug residues in food of animal origin is subject to strict international regulations. In the European Union, for instance, the testing for DNSAH is part of the mandatory residue monitoring plan to ensure compliance with food safety standards. r-biopharm.com Commission Regulation (EU) 2019/1871 established a reference point for action (RPA) of 0.5 µg/kg for DNSAH and other nitrofuran metabolites, effective from November 28, 2022. r-biopharm.comr-biopharm.comnih.gov Analytical methods used for official control must be validated according to stringent criteria, such as those outlined in Commission Implementing Regulation (EU) 2021/808. r-biopharm.comnih.gov The use of stable isotope-labeled internal standards like this compound is crucial for achieving the required accuracy, precision, and sensitivity for these validated methods. nih.goveuchinasafe.eu Studies have demonstrated that analytical methods employing this compound as an internal standard can achieve decision limits (CCα) significantly lower than the established RPA, ensuring adequate sensitivity for regulatory compliance monitoring. nih.gov For example, decision limits ranging between 0.013 and 0.200 µg/kg have been reported for various nitrofuran metabolites, including DNSAH, using validated methods. nih.gov

Here is a summary of regulatory limits and detection capabilities:

AnalyteMatrixRegulatory Limit (RPA)Detection Capability (CCβ)Decision Limit (CCα) Range
DNSAHMeat, Seafood0.5 µg/kg r-biopharm.comr-biopharm.com0.25 µg/kg r-biopharm.com0.013 - 0.200 µg/kg* nih.gov

*Note: The decision limit range is for a panel of eight nitrofuran metabolites, including DNSAH, analyzed by a specific validated method. nih.gov

Environmental Monitoring Applications of Stable Isotope Labeled Compounds

Stable isotope-labeled compounds, such as this compound, have broader applications beyond food residue analysis, particularly in environmental monitoring. Their unique isotopic signature allows them to be distinguished from naturally occurring or unlabeled synthetic compounds in environmental matrices.

Utilization as Environmental Pollutant Standards for Detection and Quantification

Stable isotope-labeled compounds are widely used as environmental pollutant standards for the detection and quantification of various contaminants in air, water, soil, sediment, and food. bocsci.com In this context, this compound can serve as a reliable internal standard for the analysis of DNSAH in environmental samples, should DNSAH be identified as an environmental pollutant of concern. The use of a labeled standard helps to accurately quantify the target analyte by accounting for potential losses or matrix effects during sample collection, extraction, and analysis of complex environmental samples.

Investigation of Residue Recirculation and Environmental Fate

The environmental fate and potential recirculation of residues from veterinary drugs and their metabolites are important considerations in a holistic approach to food production and environmental safety. vliz.be While specific detailed research findings on the environmental fate or recirculation of this compound itself were not extensively found, stable isotope labeling is a powerful technique for investigating such processes for various compounds. By introducing a labeled compound like this compound into a controlled environmental system or using it to trace the movement and transformation of unlabeled DNSAH, researchers can gain insights into its persistence, degradation pathways, and potential for accumulation or transfer within different environmental compartments. This type of investigation is crucial for understanding the broader environmental impact of residues and informing strategies for minimizing their presence in the environment and food chain. The topic of residue recirculation in the environment is recognized as important in discussions surrounding residues of veterinary drugs in food. vliz.be

Methodological Considerations and Challenges in Dnsah 13c6 Research

Validation of Quantitative Analytical Methods

Validation of analytical methods using stable isotope-labeled internal standards like DNSAH-13C6 is crucial to ensure the reliability and accuracy of the results obtained in complex matrices. This involves assessing parameters such as accuracy, precision, sensitivity, and determining decision limits and detection capabilities.

Assessment of Accuracy, Precision, and Sensitivity in Complex Matrices

Ensuring accuracy, precision, and sensitivity is paramount when analyzing trace amounts of analytes and their metabolites in complex biological or food matrices. The use of isotopically labeled internal standards like this compound helps to compensate for variations introduced during sample preparation and analysis, thereby improving the accuracy and precision of the method isotope.com.

Sensitivity is evaluated by determining the limits of detection (LOD) and quantitation (LOQ). Methods utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled standards have shown high sensitivity for nitrofuran metabolites in various matrices, with reported detection limits as low as ≤0.06 ng/g and quantitation limits of ≤0.2 ng/g in different tissues researchgate.net. The sensitivity achieved is often well below the regulatory limits, such as the Reference Point for Action (RPA) for nitrofurans nih.govresearchgate.net.

Determination of Decision Limits (CCα) and Detection Capabilities (CCβ)

Decision limits (CCα) and detection capabilities (CCβ) are critical parameters in method validation, particularly in regulatory contexts, to define the lowest concentration of an analyte that can be detected and identified with a certain statistical probability. These limits are determined to ensure that the method is fit for purpose, especially for the detection of prohibited substances or residues above a certain threshold.

For methods involving the analysis of nitrofuran metabolites using this compound as an internal standard, CCα and CCβ values have been determined in accordance with regulatory guidelines like Commission Decision 2002/657/EC researchgate.netresearchgate.net. Reported CCα values for nitrofuran metabolites, including the derivative of DNSAH, have ranged from 0.013 to 0.200 µg kg⁻¹ nih.govresearchgate.net. CCβ values have been reported in the range of 0.032 to 0.233 µg kg⁻¹ researchgate.net. These values demonstrate the capability of the validated methods to detect and confirm the presence of these metabolites at low concentrations.

Challenges in Precise Isotope Enrichment Quantification

Precise quantification of isotope enrichment, particularly at low levels, presents several challenges that need to be addressed for accurate results in studies utilizing compounds like this compound for metabolic tracing or quantitative analysis.

Impact of Sample Preparation Protocols on Measured Isotope Enrichment

Sample preparation is a critical step in isotope analysis, and the chosen protocols can significantly impact the measured isotope enrichment. Variations in sample handling, extraction, and purification procedures can lead to isotopic fractionation or loss of labeled analytes, thereby distorting the true enrichment levels.

For stable isotope labeling experiments, mixing heavy and unlabeled samples before sample preparation can help mitigate variability introduced during these steps isotope.com. However, complex matrices and the need for specific extraction or derivatization steps, such as the hydrolysis required for protein-bound nitrofuran metabolites, can still pose challenges researchgate.net. Optimizing sample preparation protocols to minimize matrix effects and ensure efficient recovery of the labeled compound is essential for accurate isotope enrichment quantification researchgate.netresearchgate.net. Methods for nitrofuran analysis often involve steps like hydrolysis and derivatization to stabilize metabolites and enhance detection, and the efficiency of these steps can influence the final measured enrichment researchgate.net.

Optimization of Data Analysis for Low-Level Isotopic Enrichment

Quantifying low-level isotopic enrichment, especially close to natural abundance, requires sophisticated data analysis techniques to accurately determine the contribution of the enriched isotope. Natural abundance of isotopes like 13C can contribute to the signal, and distinguishing this background from the enrichment introduced by the labeled tracer is crucial.

Precise algorithms for mass isotopomer distribution (MID) calculation are necessary when determining enrichments below 1% mdpi.com. While signals from the most abundant isotopic peaks may be well above the detection limit, intensities of isotopic peaks corresponding to low enrichment levels can be close to the detection limit mdpi.com. Optimization of data processing workflows, including accurate integration of peak areas for all target ions and potentially employing techniques like model peak correction, is vital for reliable quantification of low-level isotopic enrichment mdpi.com. Studies have shown that conventional GC-MS can be sufficient to detect isotope traces below 1% with appropriate data processing mdpi.com.

Model Selection and Uncertainty Quantification in Metabolic Flux Analysis

In the context of metabolic flux analysis (MFA) utilizing 13C-labeled tracers like this compound (or related 13C-labeled compounds used in metabolic studies), model selection and uncertainty quantification are fundamental aspects that influence the accuracy and reliability of the estimated metabolic fluxes.

13C-MFA involves inferring metabolic fluxes by fitting a mathematical model of the metabolic network to observed mass isotopomer distribution (MID) data obtained from experiments using 13C-labeled substrates nih.govplos.orgmdpi.com. A critical step is model selection, which involves choosing the appropriate metabolic network model, including relevant compartments, metabolites, and reactions nih.govdiva-portal.orgnih.gov. Informal model selection based on the same data used for model fitting can lead to overfitting or underfitting, resulting in poor flux estimates nih.govdiva-portal.orgnih.gov. Methods based on independent validation data have been proposed to address this challenge, demonstrating consistent model selection independent of errors in measurement uncertainty nih.govdiva-portal.orgnih.gov.

Uncertainty quantification in MFA is essential to understand the reliability of the estimated fluxes. It involves determining how experimental noise in the data propagates through the metabolic network model d-nb.info. This provides uncertainty measures, such as confidence or credible intervals, for the estimated flux values d-nb.info. Commonly used model selection methods based on the χ²-test can yield unpredictable results if the measurement error model is inaccurate, leading to different model structures depending on the assumed measurement uncertainty nih.govplos.orgdiva-portal.org. Bayesian statistical methods are also being explored in 13C-MFA to address model uncertainty and provide more informative flux analysis d-nb.info. Quantifying prediction uncertainty of mass isotopomer distributions in different labeling experiments is also important for checking the novelty of validation data nih.govdiva-portal.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound168008601
DNSAH955-07-7 (for unlabeled) auftragssynthese.comauftragssynthese.com
2-NP-DNSAH-13C6- bocsci.commedchemexpress.comauftragssynthese.com
2-NP-DNSAH851368-01-9 auftragssynthese.comauftragssynthese.comauftragssynthese.com
3,5-Dinitrosalicylic Acid609-99-4 auftragssynthese.comauftragssynthese.comauftragssynthese.com

Data Tables

While the search results provide ranges and descriptions of performance characteristics rather than specific raw data tables, the key findings regarding method validation can be summarized in a structured format.

Table 1: Summary of Analytical Method Performance for Nitrofuran Metabolites (including DNSAH derivative)

Performance ParameterRange/ValueMatrix ExampleSource
Overall Corrected Recoveries93% - 106%Pork researchgate.net
Relative Standard Deviations (RSDs)7% - 13%Pork researchgate.net
Recoveries76.3% - 98.4%Animal tissues researchgate.net
Detection Limits (LOD)≤0.06 ng/gVarious tissues researchgate.net
Quantitation Limits (LOQ)≤0.2 ng/gVarious tissues researchgate.net
Decision Limit (CCα)0.013 - 0.200 µg kg⁻¹Animal tissue nih.govresearchgate.net
Detection Capability (CCβ)0.032 - 0.233 µg kg⁻¹Animal tissue researchgate.net

Table 2: Isotopic Enrichment Detection Capability

IsotopeDetection Limit Above Natural AbundanceSample AmountMethodSource
13CAs low as 1.5 atom%1 ngUHPLC-MS/MS nih.govnih.gov

These tables summarize quantitative data points found in the search results related to the analytical performance and isotopic enrichment detection relevant to studies that would involve a compound like this compound.

Considerations for Metabolic Network Model Scope and Complexity

The accuracy of flux estimates derived from 13C MFA experiments using tracers like this compound is highly dependent on the structure and complexity of the metabolic network model employed. Model selection, which involves defining the compartments, metabolites, and reactions included in the model, is a critical step nih.govnih.gov. An appropriately defined model should capture the relevant metabolic pathways active under the experimental conditions while avoiding unnecessary complexity.

Overly complex models, often derived from comprehensive genome-scale reconstructions, can lead to overfitting, where the model fits the experimental data too closely, including measurement errors, resulting in poor generalization and unreliable flux estimates nih.govnih.gov. Conversely, overly simple models that omit important pathways or reactions can lead to underfitting and inaccurate flux distributions nih.govnih.gov. The scope of the model must be carefully considered based on the biological system under investigation, the experimental design, and the metabolic pathways expected to be active and influenced by the tracer.

Reducing the complexity of large metabolic network models while preserving essential metabolic functions or focusing on specific modules of interest is an active area of research nih.govnih.gov. Methods for model reduction aim to create smaller, more manageable models that still accurately represent the metabolic behavior relevant to the study. The choice of model complexity directly impacts the computational effort required for flux estimation and the interpretability of the results.

Validation-Based Model Selection Strategies for Robust Flux Estimates

Ensuring robust flux estimates in 13C MFA with tracers like this compound requires rigorous model validation and selection strategies. A common pitfall is performing model selection informally using the same experimental data that is used for model fitting (estimation data) nih.govnih.gov. This can lead to the selection of a model that appears to fit the data well but does not accurately reflect the true metabolic fluxes.

A more robust approach involves using independent validation data for model selection nih.govnih.govplos.org. This means reserving a portion of the experimental data, ideally from distinct experimental conditions or using different tracers, solely for evaluating the performance of candidate models after they have been fitted to the estimation data nih.gov. The model that provides the best fit to the independent validation data is then selected as the most reliable representation of the metabolic network nih.govplos.org.

While the χ²-test is a widely used method for assessing the goodness-of-fit between simulated and measured mass isotopomer distributions (MIDs) in 13C MFA, it has limitations and can be sensitive to errors in the estimation of measurement uncertainty researchgate.net. Validation-based model selection offers an advantage by being less dependent on the accurate estimation of measurement errors nih.govplos.org. By evaluating models against data not used in the fitting process, researchers can gain greater confidence in the selected model structure and the resulting flux estimates. Quantifying the prediction uncertainty of MIDs for validation experiments can also help identify issues with the model or the validation data itself nih.govplos.org.

Future Perspectives and Emerging Research Directions for Dnsah 13c6

Integration with Multi-Omics Data for Comprehensive Systems Biology Approaches

The integration of data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for a comprehensive understanding of biological systems recovercovid.orgfrontiersin.orgmdpi.comnih.gov. This multi-omics approach allows researchers to analyze the complex interplay between different molecular layers within a cell, tissue, or organism frontiersin.orgmdpi.com. DNSAH-13C6, as a stable isotope-labeled metabolite, is a valuable tool for metabolic tracing, providing insights into metabolic pathways and fluxes nih.gov.

Future research directions involve integrating metabolic data obtained using this compound with other omics datasets. This integration can be achieved through various computational methods and systems biology approaches frontiersin.orgnih.gov. By mapping metabolic information onto protein interaction networks, gene regulatory networks, and transcriptomic profiles, researchers can gain a more holistic view of how metabolic alterations are linked to changes at the genetic, transcriptomic, and proteomic levels frontiersin.orgnih.govspringernature.com. For example, correlating the incorporation of 13C from this compound into downstream metabolites with changes in the expression of metabolic enzymes (transcriptomics/proteomics) or genetic variations (genomics) can help identify key regulatory points and understand the impact of genetic or environmental factors on metabolic health frontiersin.orgmdpi.com.

The integration of multi-omics data with metabolic tracing using compounds like this compound is particularly promising for understanding complex diseases, where metabolic dysregulation is often a hallmark frontiersin.orgmdpi.com. This approach can aid in the identification of novel biomarkers, therapeutic targets, and a deeper understanding of disease mechanisms frontiersin.orgmdpi.comspringernature.com. Challenges remain in the integration and analysis of large, multi-dimensional datasets, requiring the development of advanced computational tools and algorithms frontiersin.org.

Advancements in Cell-Type Specific Metabolic Tracing Technologies

Metabolism is highly specific to cell type and cellular state nih.gov. Understanding these cell-type specific metabolic activities is essential for deciphering the roles of different cells in complex biological processes and diseases nih.gov. Traditional metabolic tracing methods often provide an average metabolic profile across a mixed population of cells. Advancements in technology are enabling more precise, cell-type specific metabolic analysis.

This compound can play a crucial role in the development of advanced cell-type specific metabolic tracing technologies. Future research will likely focus on combining the use of this compound with techniques that allow for the isolation or analysis of specific cell populations nih.gov. This could involve fluorescence-activated cell sorting (FACS) based on cell surface markers followed by mass spectrometry analysis of metabolites, or in situ mass spectrometry techniques that can probe the metabolic composition of individual cells within a tissue nih.gov.

The application of this compound in conjunction with single-cell omics technologies, such as single-cell transcriptomics or proteomics, represents another exciting future direction nih.gov. By linking the metabolic activity traced by this compound in individual cells to their unique gene expression or protein profiles, researchers can gain unprecedented insights into metabolic heterogeneity within seemingly homogeneous cell populations and understand how metabolic pathways are regulated at the single-cell level. This is particularly relevant in heterogeneous tissues or in diseases involving diverse cell types, such as cancer or metabolic disorders.

Expanding Applications in Veterinary Science, Food Safety, and Environmental Health Research

The application of stable isotope-labeled compounds like this compound extends beyond fundamental biological research into applied fields such as veterinary science, food safety, and environmental health lsmu.ltucdavis.eduwoah.orgmu.edu.etunipd.itvliz.be. DNSAH is a metabolite of nifursol (B1678867), a nitrofuran antibiotic previously used in veterinary medicine auftragssynthese.com. Although nitrofurans are banned in many countries due to concerns about their potential carcinogenic effects and residues in food, monitoring for their metabolites remains important for food safety and regulatory compliance researchgate.net.

This compound serves as a critical internal standard and reference material for the accurate detection and quantification of DNSAH residues in food products of animal origin auftragssynthese.comhpc-standards.comauftragssynthese.com. Future research will continue to refine analytical methods using this compound to improve the sensitivity, specificity, and throughput of residue testing in various food matrices researchgate.net. This is essential for ensuring food safety and facilitating international trade.

Q & A

Q. How is DNSAH-13C6 utilized as an internal standard in LC-MS/MS for metabolite quantification?

this compound is a stable isotope-labeled compound used to correct for matrix effects, ionization efficiency, and extraction variability in quantitative analyses. It is prepared at concentrations such as 50 µg mL⁻¹ in methanol and mixed with other isotopically labeled standards (e.g., AHD-13C3, SEM-13C15N2) to create calibration curves. Researchers add it to samples during preparation to normalize analyte signals, ensuring precision and accuracy .

Q. What protocols ensure the stability of this compound during long-term storage?

Stock solutions of this compound should be stored in amber vials with PTFE-lined caps at −20 °C. Stability tests indicate that solutions remain viable for at least two years under these conditions. Freeze-thaw cycles must be minimized to prevent degradation .

Q. How do researchers validate the purity and concentration of this compound in experimental workflows?

Analytical validation involves comparing the compound’s retention time and mass spectra against unlabeled DNSAH using high-resolution mass spectrometry (HRMS). Calibration curves generated from spiked matrices (e.g., biological fluids) confirm linearity and recovery rates .

Advanced Research Questions

Q. What methodological considerations are critical when integrating this compound into multi-analyte panels with conflicting ionization efficiencies?

Researchers must optimize chromatographic separation (e.g., gradient elution) to reduce ion suppression/enhancement. Signal normalization using this compound’s stable isotope ratio compensates for matrix effects. Parallel reaction monitoring (PRM) or differential mobility spectrometry (DMS) can further isolate target ions in complex samples .

Q. How can contradictions in recovery rates of this compound across different sample types be resolved?

Discrepancies often arise from variations in protein binding or lipid content. Method adjustments include:

  • Sample pre-treatment: Solid-phase extraction (SPE) or protein precipitation to remove interferents.
  • Matrix-matched calibration: Using samples with physiologically relevant compositions to mimic analyte behavior.
  • Cross-validation: Comparing results with alternative internal standards (e.g., HBH-13C6) to identify systematic biases .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound-based assays?

Advanced techniques include:

  • Mixed-effects modeling: Accounts for random variations between batches while preserving fixed effects (e.g., analyte concentration).
  • Quality control (QC) samples: Interleaved QCs in each batch to monitor precision (CV < 15%).
  • Multivariate correction: Tools like MetaboAnalyst or XCMS Online adjust for drift using internal standard signals .

Q. How can researchers design experiments to investigate novel metabolites requiring this compound as a reference?

  • Hypothesis-driven workflows: Start with untargeted metabolomics to identify candidate metabolites, then develop targeted assays using this compound for quantification.
  • Cross-disciplinary collaboration: Combine HRMS data with nuclear magnetic resonance (NMR) or cheminformatics tools (e.g., PubChem) to confirm structural analogs .

Methodological Best Practices

Q. What steps ensure reproducibility when scaling this compound-based methods across laboratories?

  • Detailed SOPs: Document exact concentrations, solvent ratios, and instrument parameters (e.g., collision energy in MS).
  • Inter-laboratory studies: Share aliquots of standardized mixes (e.g., MM1, NP2) to harmonize results .

Q. How should researchers address gaps in literature regarding this compound’s applicability to emerging contaminants?

  • Pilot studies: Test this compound’s cross-reactivity with structurally related compounds.
  • Iterative optimization: Adjust derivatization conditions (e.g., pH, temperature) to enhance specificity for new analytes .

Data Management and Reporting

Q. What frameworks support transparent reporting of this compound-integrated data in publications?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata: Include exact preparation protocols, storage conditions, and QC results.
  • Repository uploads: Deposit raw MS files in platforms like MetaboLights or ChEMBL with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.